molecular formula C17H16FNO4S B12791431 Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate CAS No. 31241-72-2

Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate

Cat. No.: B12791431
CAS No.: 31241-72-2
M. Wt: 349.4 g/mol
InChI Key: GFSFCFPXSSPRDI-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate is a compound that features a fluorosulfonyl group attached to an aniline moiety, which is further connected to a phenylprop-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate typically involves the reaction of 4-fluorosulfonylaniline with ethyl 3-phenylprop-2-enoate under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Corresponding substituted products with amines or thiols.

Scientific Research Applications

Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate is unique due to its combination of a fluorosulfonyl group with an aniline and phenylprop-2-enoate ester. This unique structure imparts specific reactivity and properties that are valuable in various research and industrial applications.

Properties

CAS No.

31241-72-2

Molecular Formula

C17H16FNO4S

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate

InChI

InChI=1S/C17H16FNO4S/c1-2-23-17(20)12-16(13-6-4-3-5-7-13)19-14-8-10-15(11-9-14)24(18,21)22/h3-12,19H,2H2,1H3

InChI Key

GFSFCFPXSSPRDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C1=CC=CC=C1)NC2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

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